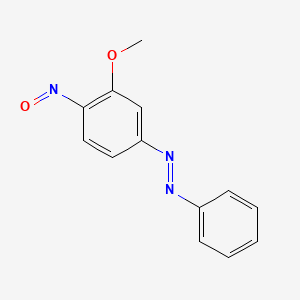
3-Methoxy-4-nitrosoazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-nitrosoazobenzene: is an organic compound with the molecular formula C13H11N3O2 and a molecular weight of 241.25 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a nitroso group (-NO) attached to an azobenzene structure. Azobenzenes are known for their vivid colors and are commonly used as dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-nitrosoazobenzene typically involves the diazotization of 3-methoxyaniline followed by coupling with nitrosobenzene. The reaction conditions often include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-nitrosoazobenzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroazobenzene derivatives.
Reduction: Formation of aminoazobenzene derivatives.
Substitution: Formation of substituted azobenzene derivatives.
Scientific Research Applications
Chemistry: 3-Methoxy-4-nitrosoazobenzene is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to undergo reversible photoisomerization makes it useful in photobiology studies .
Medicine: Its photoisomerization properties can be exploited for controlled drug release .
Industry: this compound is used in the dye industry for the production of azo dyes. Its vivid color and stability make it suitable for textile and printing applications .
Mechanism of Action
The mechanism of action of 3-Methoxy-4-nitrosoazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This photoisomerization affects its interaction with molecular targets, such as enzymes and receptors, altering their activity and function .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can modulate receptor activity by altering their conformation through photoisomerization.
Comparison with Similar Compounds
- 4-Methoxy-3’-nitroazobenzene
- 4-Nitrosoazobenzene
- 4-Nitroazobenzene
- 3-Methoxy-4-nitroaniline
Comparison: 3-Methoxy-4-nitrosoazobenzene is unique due to the presence of both methoxy and nitroso groups, which confer distinct chemical reactivity and photoisomerization properties. Compared to 4-nitrosoazobenzene and 4-nitroazobenzene, the methoxy group in this compound enhances its solubility and stability. Additionally, its photoisomerization capability distinguishes it from other similar compounds .
Properties
CAS No. |
80830-32-6 |
|---|---|
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
(3-methoxy-4-nitrosophenyl)-phenyldiazene |
InChI |
InChI=1S/C13H11N3O2/c1-18-13-9-11(7-8-12(13)16-17)15-14-10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
WALFIZMABZBXTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Bromomethyl)selanyl]-4-chlorobenzene](/img/structure/B14418973.png)
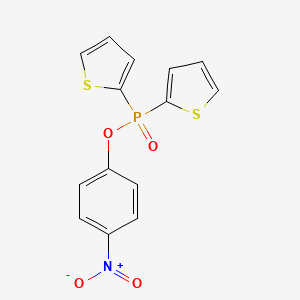




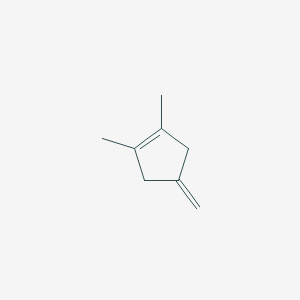
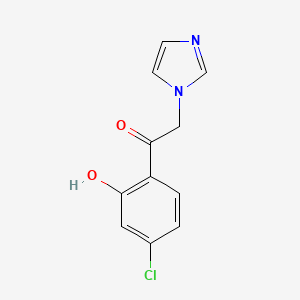
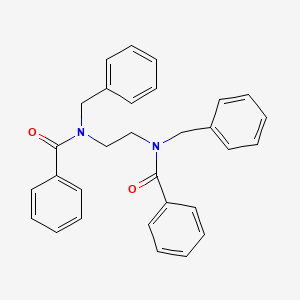



![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)
